molecular formula C16H19NO4S B5716002 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine

4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine

Cat. No.: B5716002
M. Wt: 321.4 g/mol
InChI Key: XFCXJNALGRMUHK-UHFFFAOYSA-N
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Description

4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine is a useful research compound. Its molecular formula is C16H19NO4S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine is 321.10347926 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-ethoxynaphthalen-2-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-2-21-15-5-3-14-12-16(6-4-13(14)11-15)22(18,19)17-7-9-20-10-8-17/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCXJNALGRMUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Morpholine Based Sulfonamides in Contemporary Chemical Biology Research

Morpholine-based sulfonamides are a prominent class of compounds in contemporary chemical biology and medicinal chemistry. The morpholine (B109124) ring, a heterocyclic amine featuring an ether functional group, is prized for its favorable physicochemical properties. nih.gov It can improve aqueous solubility and metabolic stability, and its flexible conformation allows it to engage in various hydrophilic and lipophilic interactions. nih.gov When incorporated into a sulfonamide framework (a sulfonyl group linked to an amine), the resulting scaffold has been shown to exhibit a wide spectrum of biological activities.

These compounds are investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.net The morpholine moiety often serves as a key building block in the synthesis of biologically active compounds, enhancing their pharmacokinetic profiles and enabling them to cross biological barriers like the blood-brain barrier. nih.govmdpi.com For instance, certain morpholine-containing sulfonamides have been explored as inhibitors of enzymes crucial for disease progression, such as kinases and proteases. researchgate.net The stability and synthetic tractability of the sulfonamide group make it a reliable linker for connecting the morpholine ring to other pharmacophores, allowing for the systematic exploration of structure-activity relationships. researchgate.net

Rationale for Focused Academic Inquiry into 4 6 Ethoxynaphthalen 2 Yl Sulfonyl Morpholine

A focused academic inquiry into 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine is justified by the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activity. This specific compound unites the proven morpholine-sulfonamide scaffold with a naphthalene (B1677914) system, another structure of significant interest in medicinal chemistry.

The naphthalene moiety is a larger, aromatic system that can engage in π-π stacking and hydrophobic interactions within biological targets. The ethoxy group at the 6-position of the naphthalene ring can further modulate the compound's lipophilicity and electronic properties, potentially influencing its binding affinity and selectivity for specific proteins or receptors. The investigation of this particular arrangement of atoms is driven by the hypothesis that the ethoxynaphthalene group could confer novel target specificity or improved potency compared to other aryl sulfonamides. Its academic value lies in its potential as a lead compound for discovering new therapeutic agents or as a chemical probe to explore biological pathways. The lack of extensive public data on this specific molecule makes it a compelling candidate for foundational research, including synthesis, characterization, and initial biological screening.

Overview of Key Academic Research Trajectories for Sulfonamide and Naphthalene Derivatives

The academic research trajectories for sulfonamides and naphthalene (B1677914) derivatives are broad and multifaceted, spanning medicinal chemistry, materials science, and chemical synthesis.

Sulfonamide Derivatives: The sulfonamide functional group is a cornerstone of drug discovery, first gaining prominence with the advent of sulfa antibiotics. organic-chemistry.org Contemporary research continues to explore their antimicrobial properties by designing novel derivatives to combat drug resistance. organic-chemistry.org Beyond this, sulfonamides are investigated as:

Enzyme Inhibitors: They are a key component in drugs targeting carbonic anhydrase, proteases, and kinases.

Anticancer Agents: Certain sulfonamides have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.

Receptor Antagonists: They are used to develop antagonists for various receptors, including chemokine receptors involved in inflammatory processes.

Naphthalene Derivatives: Naphthalene-based compounds are studied for a variety of applications, leveraging the unique properties of this bicyclic aromatic system. Key research areas include:

Medicinal Chemistry: Naphthalene sulfonamides have been developed as potent and selective inhibitors of enzymes like fatty acid binding protein 4 (FABP4) and as antagonists for human CCR8 receptors. nih.gov They are also investigated for their antiparasitic activities, for example, against Leishmania. researchgate.net

Fluorescent Probes: The naphthalene ring is a fluorophore, and its derivatives are often used to design fluorescent probes for sensing and imaging biological molecules and processes.

Organic Synthesis: The synthesis of substituted naphthalenes is an active area of research, with methods being developed to control the regioselectivity of reactions on the naphthalene core. orgsyn.org

Interdisciplinary Relevance of Investigating the Chemical Compound in Academic Settings

Established Synthetic Pathways for the Core Morpholine Sulfonamide Scaffold

The construction of the fundamental morpholine sulfonamide structure is a critical step in the synthesis of the target compound. This is typically achieved through well-established reactions, functionalization of the naphthalene core, and subsequent introduction of the ethoxy moiety.

Reaction of Morpholine with Sulfonyl Chlorides

The most direct and widely employed method for forming the sulfonamide linkage is the reaction of morpholine with a suitable sulfonyl chloride. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. The reaction typically proceeds by dissolving morpholine in a solvent and slowly adding the sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves cooling a solution of sulfuryl chloride in a solvent like dichloromethane, followed by the slow addition of a solution of morpholine in the same solvent. A tertiary amine, such as trimethylamine (B31210) or N,N-diisopropylethylamine, is then added to the reaction mixture, which is stirred at room temperature to facilitate the formation of morpholine-4-sulfonyl chloride. chemicalbook.comchemicalbook.com

ReactantsReagentsProduct
MorpholineSulfuryl chloride, Dichloromethane, TrimethylamineMorpholine-4-sulfonyl chloride

The resulting morpholine-4-sulfonyl chloride can then be coupled with a functionalized naphthalene derivative to yield the final product. For instance, a Suzuki-Miyaura coupling reaction between morpholine-4-sulfonyl chloride and 2-naphthaleneboronic acid can be employed, although this may lead to the formation of byproducts depending on the choice of phosphine (B1218219) ligands. researchgate.net

Naphthalene Ring Functionalization Strategies

The naphthalene core provides a versatile platform for introducing various functional groups. The regioselectivity of these functionalization reactions is crucial for the synthesis of the desired isomer. Traditional methods often rely on electrophilic aromatic substitution; however, controlling the position of substitution can be challenging and is dependent on the directing effects of existing functional groups. researchgate.net

Modern approaches focus on C-H functionalization strategies, which offer more direct and selective methods for introducing substituents onto the naphthalene ring. thieme-connect.comresearchgate.net These methods often utilize directing groups to guide the functionalization to a specific position. thieme-connect.comresearchgate.netnih.gov For the synthesis of this compound, functionalization at the 2- and 6-positions of the naphthalene ring is required.

Introduction of Ethoxy Moiety to the Naphthalene Core

The ethoxy group can be introduced onto the naphthalene ring through various methods. One common approach is the Williamson ether synthesis, which involves the reaction of a naphthol with an ethyl halide in the presence of a base. For example, 2-naphthol (B1666908) can be deprotonated with a base like sodium hydroxide (B78521) to form the corresponding naphthoxide, which then acts as a nucleophile to attack an ethyl halide, such as ethyl iodide, to form 2-ethoxynaphthalene. youtube.com

Alternatively, electrophilic cyclization of appropriate arene-containing propargylic alcohols can be used to synthesize substituted naphthalenes, including those with alkoxy groups. nih.gov

Advanced Synthetic Approaches and Innovations for this compound Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of complex molecules like this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. organic-chemistry.orgacs.orgscribd.com The synthesis of sulfonamides, a key step in the formation of the target compound, can be significantly improved using microwave irradiation. organic-chemistry.orgacs.orgscribd.comscirp.orgnih.gov

A microwave-assisted method for synthesizing sulfonamides directly from sulfonic acids or their sodium salts has been developed. organic-chemistry.orgacs.orgscribd.com This approach avoids the need to isolate unstable sulfonyl chlorides and simplifies the purification process. organic-chemistry.orgacs.orgscribd.com The reaction is performed using an activating agent under mild conditions and shows good functional group tolerance. organic-chemistry.orgacs.orgscribd.com

Reaction TypeConditionsAdvantages
Sulfonamide SynthesisMicrowave irradiationHigher yields, Shorter reaction times, Milder conditions

Catalytic Methods in Morpholine Synthesis

Catalytic methods offer efficient and selective routes for the synthesis of the morpholine ring. Gold-catalyzed cyclization of alkynylamines or alkynylalcohols provides a convenient and efficient method for constructing morpholine derivatives in moderate to good yields. rsc.org This reaction proceeds smoothly with a low catalyst loading. rsc.org

Another approach involves the Lewis acid-catalyzed halo-etherification of alkenes, which can be transformed into morpholines with exceptional regioselectivity. nih.gov Additionally, an efficient catalytic approach for the enantioselective synthesis of 3-substituted morpholines has been developed through a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation. acs.org

Catalytic MethodKey Features
Gold-catalyzed cyclizationLow catalyst loading, good yields
Lewis acid-catalyzed halo-etherificationHigh regioselectivity
Tandem hydroamination/asymmetric transfer hydrogenationEnantioselective synthesis

Green Chemistry Approaches to Synthesis

The conventional synthesis of arylsulfonamides, including this compound, typically involves the reaction of an arylsulfonyl chloride with an amine in the presence of an organic base and solvent. While effective, these methods often generate significant waste and utilize hazardous materials. Green chemistry principles aim to mitigate these issues by designing more environmentally benign processes. ijpsjournal.com

Key green strategies applicable to the synthesis of this compound focus on alternative solvents, energy sources, and catalytic systems. jocpr.comjddhs.com The use of water as a solvent, in combination with a simple inorganic base like potassium carbonate, represents a significant improvement over traditional methods that use toxic organic solvents. nih.govresearchgate.netiscientific.org Water is non-toxic, non-flammable, and inexpensive, making the process inherently safer and more sustainable. Furthermore, product isolation can often be simplified to filtration, reducing the need for solvent-intensive extraction and purification steps. iscientific.org

Energy-efficient methods such as microwave-assisted and ultrasound-assisted synthesis have also been successfully applied to the formation of sulfonamides. nih.govresearchgate.net These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher yields by providing uniform and efficient heating. nih.gov Another promising green approach is the development of one-pot catalytic methods that avoid the isolation of intermediate sulfonyl chlorides. For instance, iron-catalyzed coupling of sodium arylsulfinates directly with nitroarenes provides a more atom-economical route to N-arylsulfonamides under mild conditions. organic-chemistry.org

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Arylsulfonamide Synthesis

Feature Traditional Method Green Chemistry Approach
Solvent Dichloromethane, Acetonitrile, Pyridine Water, Ethanol, Supercritical CO2, Solvent-free
Base Pyridine, Triethylamine (Organic) Potassium Carbonate, Sodium Bicarbonate (Inorganic)
Energy Source Conventional heating (oil bath) Microwave irradiation, Ultrasound
Reaction Time Several hours to days Minutes to a few hours nih.gov
Waste Profile High (organic solvents, amine salts) Low (aqueous waste, recyclable catalysts)
Key Advantage Well-established, versatile Reduced environmental impact, increased efficiency, enhanced safety mdpi.com

Derivatization Strategies for Structural Modification of the Chemical Compound

Structural modification of this compound can be systematically achieved by altering its three primary components: the morpholine ring, the naphthalene core, and the sulfonyl linker. Such derivatization is crucial for exploring structure-activity relationships in medicinal chemistry.

While the nitrogen atom in the final sulfonamide is relatively unreactive, a vast array of analogs can be synthesized by starting with pre-functionalized morpholines. The standard synthetic route involves reacting 6-ethoxynaphthalene-2-sulfonyl chloride with a desired morpholine derivative. This modular approach allows for the introduction of various substituents at the nitrogen atom, although this is not possible for the parent compound which already has the sulfonyl group attached. Instead, modifications would target the carbon atoms of the morpholine ring. For instance, synthesis can begin with substituted 2-hydroxy- or 2-aminoethylamines to construct substituted morpholine rings prior to sulfonylation. nih.govacs.org

A more direct, albeit challenging, route for some sulfonamides involves N-alkylation. tcichemicals.com However, for the target compound, derivatization would focus on synthesizing analogs from substituted morpholine precursors.

Table 2: Potential Analogs via Modifications of the Morpholine Ring

Position of Substitution Example Substituent (R) Resulting Analog Structure Synthetic Precursor
C-2 Methyl 4-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-2-methylmorpholine 2-Methylmorpholine
C-3 Phenyl 4-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-3-phenylmorpholine 3-Phenylmorpholine
C-2, C-6 Dimethyl (cis) cis-4-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-2,6-dimethylmorpholine cis-2,6-Dimethylmorpholine
C-3 Hydroxymethyl {4-[(6-Ethoxynaphthalen-2-yl)sulfonyl]morpholin-3-yl}methanol Morpholin-3-yl-methanol

The electronic and steric properties of the naphthalene core can be systematically tuned by introducing various substituents. The synthesis of these analogs would begin with appropriately substituted 2-naphthol precursors, which are then converted to the corresponding sulfonyl chlorides. A wide range of synthetic methods exists for creating multisubstituted naphthalenes. rsc.orgthieme-connect.comresearchgate.net For example, the 6-ethoxy group could be replaced with other alkyl ethers, electron-withdrawing groups like halogens or trifluoromethyl, or electron-donating groups like alkyls or amines. The position of these substituents can also be varied to probe different regions of the naphthalene ring system. nih.gov Such modifications can significantly impact the molecule's physicochemical properties.

Table 3: Examples of Naphthalene Ring Substituent Variations

Position Original Substituent Potential New Substituent Rationale for Modification
C-6 Ethoxy (-OEt) Methoxy (B1213986) (-OMe), Isopropoxy (-OPr) Modulate steric bulk and lipophilicity
C-6 Ethoxy (-OEt) Fluoro (-F), Chloro (-Cl) Introduce electron-withdrawing character
C-7 Hydrogen (-H) Bromo (-Br) Provide a handle for further cross-coupling reactions
C-1 Hydrogen (-H) Methyl (-CH₃) Introduce steric bulk at the peri-position nih.gov

The sulfonamide linker is a key structural motif that can be replaced by various bioisosteres to alter properties such as acidity, hydrogen bonding capability, and metabolic stability. nih.govtandfonline.com The concept of bioisosterism is a powerful strategy in drug design. zu.ac.ae For example, an N-acylsulfonamide could be prepared to increase acidity and introduce an additional hydrogen bond acceptor. rsc.orgcardiff.ac.uk Another isostere is the sulfonimidamide, which introduces a basic nitrogen atom and can alter the charge state of the molecule. acs.orgresearchgate.net The synthesis of these analogs requires specialized, multi-step procedures, often distinct from standard sulfonamide synthesis. acs.org

Table 4: Bioisosteric Replacements for the Sulfonamide Linker

Original Linker Bioisostere Structure of Bioisostere Potential Property Change
Sulfonamide Reversed Sulfonamide -NH-SO₂-Ar Alters vector of hydrogen bond donor/acceptor
Sulfonamide N-Acylsulfonamide -SO₂-N(Acyl)- Increases acidity, adds H-bond acceptor cardiff.ac.uk
Sulfonamide Sulfoximine -S(O)(NH)-Ar Introduces chirality at the sulfur atom
Sulfonamide Sulfonimidamide -S(NH)(NR)-Ar Introduces basicity, potential for positive charge semanticscholar.org

Stereochemical Control in Synthesis of Analogs

While this compound itself is achiral, the introduction of substituents onto the morpholine ring can create one or more stereocenters. Controlling the stereochemistry of these analogs is critical, as different stereoisomers can have vastly different biological activities. Several robust strategies exist for the asymmetric synthesis of chiral morpholines. researchgate.net

One common approach is to build the stereocenter before cyclization, for example, by starting with an enantiopure amino alcohol precursor. nih.gov A second strategy involves creating the stereocenter during the cyclization reaction, such as through a catalytic asymmetric halocyclization of an alkenol substrate. rsc.org A third powerful method is to establish the stereocenter after the formation of an unsaturated morpholine ring via asymmetric hydrogenation. nih.govsemanticscholar.orgrsc.org This method, often employing rhodium catalysts with chiral bisphosphine ligands, can provide access to a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.org These stereocontrolled methods allow for the synthesis of specific, enantiomerically pure analogs for biological evaluation. nih.govnih.govsemanticscholar.org

Table 5: Strategies for Stereochemical Control in Chiral Morpholine Analog Synthesis

Strategy Description Key Reagents/Catalysts Typical Enantioselectivity
Chiral Pool Synthesis Start with a commercially available, enantiopure amino alcohol. (S)-2-amino-1-propanol >99% ee (precursor dependent)
Asymmetric Hydrogenation Hydrogenation of a pre-formed dehydromorpholine ring. Rhodium complex with chiral bisphosphine ligand (e.g., SKP) nih.govsemanticscholar.org High to excellent (up to 99% ee) nih.gov
Catalytic Halocyclization Enantioselective cyclization of an N-allyl amino alcohol. Cinchona alkaloid-derived catalyst, NCS/NBS rsc.org Excellent (e.g., 90-98% ee) rsc.org
Pd-Catalyzed Carboamination Intramolecular cyclization of an O-allyl ethanolamine (B43304) derivative. Palladium catalyst, chiral ligand nih.gov High diastereoselectivity nih.gov

Conformational Analysis of the Morpholine Ring System within the Compound

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a fundamental structural motif in many biologically active compounds. Due to its saturated nature, the morpholine ring is not planar and adopts various puckered conformations to minimize steric and torsional strain. The most stable and prevalent conformation for a simple morpholine ring is the chair conformation.

In the context of this compound, the nitrogen atom of the morpholine ring is substituted with a bulky sulfonyl group. This substitution pattern generally does not alter the intrinsic preference of the morpholine ring for a chair conformation. This is due to the chair form's ability to place all substituents in either axial or equatorial positions, thereby minimizing unfavorable steric interactions. In this conformation, the C-O-C and C-N-C bond angles can approach the ideal tetrahedral angle of 109.5°, reducing angle strain.

Crystallographic studies of various N-sulfonylmorpholine derivatives consistently reveal the morpholine ring in a chair conformation. researchgate.net This conformation is characterized by specific geometric parameters, including bond lengths and angles, which are summarized in the table below.

ParameterTypical Value
C-C Bond Length~1.52 Å
C-N Bond Length~1.47 Å
C-O Bond Length~1.43 Å
C-N-C Bond Angle~112°
C-O-C Bond Angle~112°
C-C-N Bond Angle~110°
C-C-O Bond Angle~110°

Note: These are generalized values and can vary slightly depending on the specific molecular environment and crystal packing forces.

The chair conformation of the morpholine ring is a dynamic equilibrium, and it can undergo a ring-flip process, interconverting between two chair forms. However, in this compound, the large sulfonylnaphthalene substituent is expected to have a strong preference for the equatorial position to minimize steric hindrance with the axial hydrogens of the morpholine ring. This preference would significantly favor one chair conformation over the other, effectively locking the morpholine ring in a single predominant conformation.

Conformational Dynamics of the Ethoxynaphthalene Moiety

The ethoxynaphthalene portion of the molecule consists of a planar, aromatic naphthalene ring system substituted with an ethoxy group (-OCH2CH3). The conformational flexibility of this moiety primarily arises from the rotation around the C(naphthalene)-O and O-C(ethyl) single bonds.

The orientation of the ethoxy group relative to the naphthalene ring is influenced by a combination of steric and electronic effects. The lone pairs on the oxygen atom can participate in resonance with the aromatic π-system of the naphthalene ring. This electronic interaction favors a planar arrangement where the C(naphthalene)-O-C(ethyl) plane is coplanar with the naphthalene ring, maximizing orbital overlap.

Furthermore, rotation around the O-C(ethyl) bond leads to different conformations of the ethyl group itself, typically described as staggered or eclipsed. The staggered conformation is generally more stable due to reduced torsional strain. The terminal methyl group of the ethoxy chain is relatively free to rotate, and its preferred orientation will be one that minimizes steric clashes with the rest of the molecule.

Interplay between Different Structural Elements in Defining Overall Conformation

The relative orientation of the morpholine and naphthalene rings is described by the torsion angles around the S-N and S-C bonds. These orientations are influenced by a delicate balance of steric repulsion and weak intramolecular interactions, such as C-H···O contacts. For instance, a hydrogen atom on the naphthalene ring might interact with an oxygen atom of the sulfonyl group or the morpholine ring, stabilizing a particular conformation.

In analogous structures, the plane of the aromatic ring and the plane of the morpholine ring are often observed to be oriented at a significant dihedral angle to each other, minimizing steric clashes. The specific values of these torsion angles will determine whether the molecule adopts a more extended or a more compact conformation.

Solid-State Structural Elucidation (e.g., X-ray Crystallography of Analogs)

While the precise solid-state structure of this compound is not publicly available, a wealth of information can be gleaned from the X-ray crystallographic analysis of structurally related compounds. X-ray crystallography is a powerful technique that provides detailed, atomic-level information about the arrangement of atoms in a crystalline solid. rsc.org

In the solid state, molecules adopt a conformation that, in combination with intermolecular interactions, leads to the most stable crystal lattice. Crystal structures of various N-arylsulfonylmorpholine derivatives consistently show the morpholine ring in a chair conformation. researchgate.net These studies also reveal how molecules pack together in the crystal, often stabilized by a network of weak intermolecular interactions such as C-H···O and π-π stacking interactions. researchgate.net

Quantum Chemical Calculations (DFT, FMO) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of atoms, molecules, and solids, providing a basis for predicting various molecular properties. indexcopernicus.comnih.gov

For this compound, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to obtain an optimized geometry and the corresponding electronic properties. nih.govnih.gov These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu The energy and spatial distribution of these orbitals are critical in determining a molecule's chemical reactivity and its ability to participate in chemical reactions. acs.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. samipubco.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxynaphthalene ring system, which is a common feature for naphthalene derivatives. ucsb.edursc.org Conversely, the LUMO is likely to be distributed over the sulfonyl group and the naphthalene ring, with the sulfonyl group acting as an electron-withdrawing moiety. rsc.org

Table 1: Representative Frontier Molecular Orbital Data

Parameter Representative Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap (ΔE) 4.7

Note: These are representative values based on DFT calculations of similar aromatic sulfonamides and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.org The MEP is mapped onto the molecule's surface, with colors indicating the potential: red typically represents regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential). avogadro.ccimist.ma

In the case of this compound, the MEP surface would likely show a high concentration of negative potential (red) around the oxygen atoms of the sulfonyl group and the oxygen of the ethoxy group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the naphthalene and morpholine rings would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack. The morpholine nitrogen, while generally basic, would have its nucleophilicity somewhat attenuated by the electron-withdrawing sulfonyl group. researchgate.netresearchgate.net

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative measure of a molecule's electrophilic or nucleophilic character. nih.gov

Key reactivity descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It can be calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Global Electrophilicity Index (ω): An index that measures the propensity of a species to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2).

Global Nucleophilicity Index (N): An index that quantifies the nucleophilic character of a molecule.

Table 2: Representative Reactivity Descriptors

Descriptor Formula Representative Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.15
Chemical Hardness (η) (ELUMO - EHOMO)/2 2.35
Global Electrophilicity (ω) μ²/2η 3.67

Note: These are representative values calculated from the FMO data in Table 1 and are for illustrative purposes.

A higher electrophilicity index suggests a greater capacity to act as an electrophile. For this compound, the presence of the sulfonyl group is expected to contribute to its electrophilic character. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and its dynamic behavior in different environments, such as in a solvent or bound to a protein. mdpi.comnih.gov

For a flexible molecule like this compound, MD simulations are crucial for exploring the different spatial arrangements (conformations) it can adopt. nih.gov The molecule has several rotatable bonds, particularly around the sulfonyl group and the linkage to the morpholine ring. MD simulations can reveal the most stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might fit into a binding site of a biological macromolecule. mdpi.comuu.nl A typical MD simulation would involve placing the molecule in a box of solvent (e.g., water) and simulating its movement over a period of nanoseconds to microseconds.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.orgnih.gov It is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a protein target and to understand the molecular basis of ligand-protein interactions. rjb.roscirp.org

Given that sulfonamides are a well-known class of inhibitors for various enzymes, this compound could be docked into the active sites of relevant protein targets. rjb.ronih.gov Potential targets could include carbonic anhydrases, kinases, or bacterial enzymes like dihydropteroate (B1496061) synthase. semanticscholar.orgnih.gov The docking process involves generating a multitude of possible binding poses and scoring them based on their predicted binding affinity.

Table 3: Representative Molecular Docking Results

Protein Target PDB ID Docking Score (kcal/mol) Key Interacting Residues
Carbonic Anhydrase II 2XCT -8.5 His94, His96, Thr199
Dihydropteroate Synthase 1AJ0 -9.2 Arg254, Ser221
c-Src Kinase 2SRC -7.9 Leu273, Val281, Ala390

Note: These are hypothetical docking results for illustrative purposes, based on known interactions of sulfonamides with these protein families.

Following a molecular docking simulation, a detailed analysis of the ligand-protein interactions is performed to understand the forces driving the binding. researchgate.net This profiling identifies specific types of interactions, such as:

Hydrogen Bonds: These are crucial for specificity and are often formed between the polar groups of the ligand (e.g., the sulfonyl oxygens) and amino acid residues in the protein's active site.

Hydrophobic Interactions: The nonpolar naphthalene ring of the ligand is likely to engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic naphthalene ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. acs.org

For this compound, the sulfonyl oxygens are prime candidates for forming hydrogen bonds with backbone amides or polar side chains of amino acids. The ethoxynaphthalene moiety would likely be involved in hydrophobic and π-stacking interactions within a hydrophobic pocket of the binding site. researchgate.netnih.gov The morpholine ring can also participate in hydrophobic interactions. A visual analysis of the docked pose provides a clear picture of these critical interactions, guiding further optimization of the ligand for improved binding affinity and selectivity.

Binding Affinity Prediction and Scoring

No specific data on the predicted binding affinity or scoring of this compound against any biological target has been found in published literature. Such an analysis would typically involve molecular docking simulations against a protein of interest, followed by the calculation of binding free energies using various scoring functions.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

A search for QSAR models specifically developed for or including this compound did not yield any results. QSAR studies require a dataset of structurally related compounds with measured biological activities to derive a mathematical relationship between chemical structure and activity.

Feature Selection and Descriptor Calculation

The initial step in any QSAR study involves the calculation of molecular descriptors. For this compound, these would include constitutional, topological, geometric, and electronic descriptors. However, without a specific biological activity to correlate with, the selection of relevant features for this compound has not been performed in any available study.

Model Development and Validation

As no dataset or activity data is available for a series of compounds including this compound, no QSAR models have been developed or validated. This process would typically involve creating a regression or classification model and ensuring its predictive power through internal and external validation techniques.

Prediction of Molecular Interactions and Pharmacokinetic Modulators (Academic Focus)

There is no academic research available that predicts the molecular interactions of this compound with specific biological targets or investigates potential pharmacokinetic modulators for this compound. Such studies would typically employ techniques like molecular dynamics simulations and pharmacophore modeling to understand its behavior at a molecular level.

Structure Activity Relationship Sar and Pharmacophore Elucidation for 4 6 Ethoxynaphthalen 2 Yl Sulfonyl Morpholine and Its Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of a molecule is intricately linked to its chemical structure. For 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine, a systematic evaluation of its three primary components—the naphthalene (B1677914) sulfonyl moiety, the morpholine (B109124) ring, and the ethoxy group—is crucial for understanding its pharmacological profile.

The naphthalene sulfonyl group serves as a critical anchor for the molecule, providing a rigid, aromatic scaffold that can engage in various non-covalent interactions with biological targets. The position of the sulfonyl group at the 2-position of the naphthalene ring dictates the geometry of the molecule and the orientation of the morpholine ring.

Research on related naphthalene sulfonamide derivatives has highlighted the importance of the substitution pattern on the naphthalene ring for biological activity. For instance, studies on naphthalenesulfonamides as endothelin receptor antagonists revealed that a 1,5-substitution pattern was crucial for activity. nih.gov While the subject compound has a 2,6-substitution, this underscores the principle that the specific arrangement of substituents on the naphthalene core significantly influences target binding.

The aromatic nature of the naphthalene rings allows for potential π-π stacking interactions with aromatic amino acid residues within a target's binding pocket. Furthermore, the sulfonamide linker is a key functional group, capable of acting as a hydrogen bond acceptor through its oxygen atoms and, in some contexts, a hydrogen bond donor via the sulfonamide nitrogen if it were unsubstituted. In the case of this compound, the nitrogen is part of the morpholine ring, precluding it from acting as a hydrogen bond donor.

A study on new sulphonamide derivatives bearing a naphthalene moiety as tubulin polymerization inhibitors demonstrated that the presence and position of the naphthalene group significantly influenced antiproliferative activity. nih.gov Specifically, replacing a phenyl ring with a naphthalen-1-yl or naphthalen-2-yl group led to a significant increase in activity, with the naphthalen-1-yl moiety being the most active in that particular series. nih.gov This suggests that the size and extended aromatic system of the naphthalene core are important for occupying hydrophobic pockets and establishing favorable interactions within the target protein.

The morpholine ring is a common motif in medicinal chemistry, often introduced to enhance the physicochemical properties and biological activity of a compound. nih.gov As a saturated heterocycle containing both an amine and an ether functional group, morpholine can significantly impact a molecule's polarity, solubility, and metabolic stability.

The nitrogen atom of the morpholine ring is weakly basic, which can influence the compound's pharmacokinetic profile, including its absorption and distribution. The oxygen atom and the nitrogen atom of the morpholine ring can both act as hydrogen bond acceptors, allowing for specific interactions with complementary residues in a biological target. chemsociety.org.ng

Furthermore, the chair conformation of the morpholine ring provides a three-dimensional structure that can fit into specific binding pockets. The conformational flexibility of the morpholine ring, though limited, can also play a role in optimizing interactions with the target.

The ethoxy group at the 6-position of the naphthalene ring is expected to influence the molecule's lipophilicity and its interaction with the target protein. The addition of an alkoxy group can enhance binding to hydrophobic pockets within the target. The oxygen atom of the ethoxy group can also function as a hydrogen bond acceptor, potentially forming a key interaction with the target.

While direct studies on the 6-ethoxy substituent in this specific scaffold are limited, research on related structures provides valuable insights. For example, in a series of anti-inflammatory 6-methoxy naphthalene derivatives, the presence of the methoxy (B1213986) group was associated with potent activity.

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. Based on the structural components of this compound and related compounds, a putative pharmacophore model can be proposed.

A study aimed at optimizing a pharmacophore model for 5-HT7 receptor antagonism identified several key features common to active ligands, including a positive ionizable atom, a hydrogen-bonding acceptor group, and multiple hydrophobic regions. nih.gov While the target of this compound may differ, the principles of pharmacophore modeling are transferable.

For the subject compound, the key pharmacophoric features likely include:

Two Aromatic Rings (Naphthalene): Acting as a hydrophobic feature that can engage in π-π stacking or hydrophobic interactions.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group, the oxygen atom of the morpholine ring, and the oxygen atom of the ethoxy group.

A Hydrophobic Alkyl Group (Ethyl of the Ethoxy Group): Contributing to hydrophobic interactions.

A Specific 3D arrangement of these features: The rigid naphthalene scaffold and the sulfonamide linker will hold these features in a defined spatial orientation.

A five-point pharmacophore hypothesis developed for aryl sulfonamide derivatives as 5HT7R antagonists included two hydrogen bond acceptors, one hydrogen bond donor, one positive group, and one aromatic ring. researchgate.net Although this compound lacks a hydrogen bond donor and a readily ionizable positive group, this highlights the common types of features found in pharmacophore models for related sulfonamides.

The table below summarizes the potential pharmacophoric features of this compound.

Pharmacophoric FeatureCorresponding Structural MoietyPotential Interaction
Aromatic/Hydrophobic RegionNaphthalene Ringπ-π stacking, hydrophobic interactions
Hydrogen Bond AcceptorSulfonyl OxygensHydrogen bonding with donor groups on the target
Hydrogen Bond AcceptorMorpholine OxygenHydrogen bonding with donor groups on the target
Hydrogen Bond AcceptorEthoxy OxygenHydrogen bonding with donor groups on the target
Hydrophobic Pocket FillerEthoxy Groupvan der Waals interactions

Ligand Efficiency and Lipophilicity Index in SAR Optimization

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for evaluating the quality of a compound. LE relates the binding affinity of a molecule to its size (typically the number of heavy atoms), while LLE relates affinity to lipophilicity (logP or logD).

In a study of benzophenone-type inhibitors, it was noted that smaller ligands often exhibit higher ligand efficiencies. acs.org For this compound, with a molecular weight of 335.4 g/mol , the LE would be dependent on its measured potency for a particular target.

The lipophilicity of a compound is a critical determinant of its pharmacokinetic and pharmacodynamic properties. A study on sulfonamides derived from carvacrol (B1668589) showed that all the evaluated compounds were in accordance with Lipinski's rules, with logP values less than 5, suggesting good bioavailability. nih.gov The calculated logP for this compound is likely to be in a range acceptable for drug-like molecules.

Optimizing LLE involves increasing potency without a concomitant increase in lipophilicity. For the this compound scaffold, modifications could be envisioned to modulate lipophilicity. For example, replacing the ethoxy group with smaller or more polar substituents could decrease lipophilicity, which would need to be balanced against any potential loss of binding affinity.

The table below illustrates how modifications to the core structure could impact these indices.

ModificationExpected Impact on PotencyExpected Impact on LipophilicityPotential Impact on LLE
Replace Ethoxy with MethoxyMay decrease if hydrophobic pocket is largeDecreaseMay increase if potency is maintained
Replace Naphthalene with BenzeneLikely decrease due to loss of hydrophobic interactionsDecreaseLikely decrease
Replace Morpholine with PiperidineMay increase or decrease depending on targetIncreaseDependent on change in potency

Conformational Requirements for Optimal Biological Interaction

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. The this compound molecule has a degree of conformational flexibility, primarily around the S-N bond of the sulfonamide and the C-O and C-C bonds of the ethoxy group.

Computational studies and techniques like NMR spectroscopy can be used to determine the preferred conformations of molecules. For instance, a conformational analysis of naphthoxazine derivatives utilized NMR measurements and DFT calculations to investigate the effects of substituents on the molecule's conformation. researchgate.net

The optimal biological interaction will likely require a specific low-energy conformation of this compound that presents the key pharmacophoric features in the correct orientation to bind to the target. The sulfonamide linkage, while providing some rigidity, also allows for rotation, which could be important for achieving the optimal binding conformation. Understanding the conformational preferences of this molecule is therefore essential for rationalizing its biological activity and for the design of more potent analogs.

Development of Focused Libraries for SAR Expansion

The elucidation and expansion of the Structure-Activity Relationship (SAR) for a lead compound such as this compound is a critical phase in medicinal chemistry. It involves the systematic modification of the molecule's structure to understand how these changes influence its biological activity. The development of focused chemical libraries, which are collections of structurally related analogs, is a key strategy for this purpose. This approach allows researchers to probe the chemical space around the lead compound, leading to the identification of derivatives with improved potency, selectivity, and pharmacokinetic profiles.

The design of a focused library for analogs of this compound typically involves dissecting the molecule into its core components and systematically varying each part. The primary components for modification are the ethoxynaphthalene group, the sulfonamide linker, and the morpholine ring.

Modification of the Naphthalene Scaffold

The naphthalene ring system is a common scaffold in medicinal chemistry and offers multiple positions for substitution, allowing for a thorough exploration of the SAR. nih.gov The development of a focused library would involve synthesizing analogs with variations on this bicyclic aromatic system.

Key modifications and research findings include:

Positional Isomerism: The position of the ethoxy and sulfonylmorpholine groups on the naphthalene ring can be altered. For instance, moving the sulfonylmorpholine group from the 2-position to the 1-position can significantly impact biological activity, as the spatial arrangement of the substituent groups in relation to the target protein's binding pocket is changed. researchgate.net

Substitution on the Aromatic Rings: Introducing various substituents (e.g., halogens, alkyl, alkoxy, trifluoromethyl groups) at the unoccupied positions of the naphthalene ring can modulate the electronic and steric properties of the molecule. For example, SAR studies on naphthalene-1-sulfonamide (B86908) derivatives have shown that the addition of a fluorine atom at different positions of a connected phenyl ring can lead to vastly different activities against specific biological targets. researchgate.net In other related naphthalene-containing compounds, the introduction of a methoxy or fluorobenzyloxy group at the 5- or 6-position led to a significant drop in potency, whereas an O-linked naphthalene analog showed a remarkable improvement in inhibitory activity. nih.gov

Bioisosteric Replacement: The naphthalene ring itself can be replaced with other bicyclic or even monocyclic aromatic systems (e.g., quinoline, indole, benzofuran, or a substituted phenyl ring) to explore the necessity of the specific naphthalene core for activity.

The following table illustrates hypothetical SAR data based on modifications to the naphthalene ring of a generic naphthalene sulfonamide scaffold, reflecting the types of changes and their potential impact on inhibitory concentration (IC₅₀) as seen in related studies. nih.govnih.gov

CompoundModification on Naphthalene Ring (R)IC₅₀ (µM)
Analog 1a6-ethoxy (Parent)5.2
Analog 1b6-methoxy7.8
Analog 1c6-fluoro3.1
Analog 1d6-chloro2.5
Analog 1e7-fluoro10.4
Analog 1fUnsubstituted15.0

Modification of the Morpholine Moiety

The morpholine ring is a "privileged" pharmacophore in drug discovery, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. nih.gov However, it is also a site for metabolic liability. nih.gov Therefore, a focused library would explore modifications of this heterocycle.

Key strategies include:

Substitution on the Morpholine Ring: Introducing small alkyl groups (e.g., methyl) on the carbon atoms of the morpholine ring can introduce chirality and provide steric bulk, which may lead to more specific interactions with a biological target. The synthesis of chiral alkoxymethyl morpholine analogs has been a successful strategy in developing potent and selective receptor antagonists. nih.govnih.gov

The table below shows potential outcomes from modifying the morpholine ring in a sulfonamide scaffold, based on general principles observed in medicinal chemistry. nih.govenamine.net

CompoundHeterocyclic Moiety (R')Relative Potency
Analog 2aMorpholine (Parent)1.0
Analog 2bThiomorpholine0.8
Analog 2cPiperidine0.5
Analog 2d4,4-difluoropiperidine1.5
Analog 2e(S)-2-methylmorpholine1.2
Analog 2fPiperazine0.3

Synthetic Approaches for Library Generation

The efficient synthesis of these focused libraries is paramount. Modern synthetic methodologies are employed to rapidly generate analogs. For naphthalene sulfonamides, a common approach involves reacting various substituted naphthalene-2-sulfonyl chlorides with a library of amines (including morpholine and its analogs). researchgate.net Furthermore, advanced techniques like palladium-catalyzed cross-coupling reactions can be used on a suitable precursor, such as a bromo-naphthalene derivative, to introduce a wide variety of substituents and build a diverse library. researchgate.net

By systematically synthesizing and evaluating these focused libraries, researchers can build a comprehensive SAR map. This knowledge is instrumental in guiding the rational design of next-generation analogs with optimized therapeutic potential.

Mechanistic Investigations of Biological Activity of 4 6 Ethoxynaphthalen 2 Yl Sulfonyl Morpholine

Enzyme Inhibition Studies (in vitro)

No published studies were found that investigated the inhibitory activity of 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine against the specified enzymes.

Tyrosinase Inhibition Kinetics and Mechanism

There is no available data on the kinetics or mechanism of tyrosinase inhibition by this compound.

Monoamine Oxidase (MAO-A/B) Inhibition and Reversibility

Information regarding the inhibition of monoamine oxidase A or B by this compound, or the reversibility of such actions, is not available in the scientific literature.

Carbonic Anhydrase Isoform Specificity

There are no studies detailing the inhibitory effects or isoform specificity of this compound against carbonic anhydrases.

Other Enzyme Targets (e.g., DPP-4, PI3K, Topoisomerase I/II, FabI, Acetylcholinesterase, Butyrylcholinesterase, Alpha-Glucosidase, β-secretase, CK2, M2, SARS-CoV-2 spike protein)

No research has been published on the activity of this compound against any of the other listed enzyme targets.

Receptor Binding and Modulation Studies (in vitro, e.g., 5-HT1A, Orexin (B13118510) Receptors)

There is no available data from in vitro studies concerning the binding or modulation of 5-HT1A, orexin receptors, or any other receptors by this compound.

Cellular Pathway Modulation Studies (in vitro/non-human cell lines)

No studies have been published that describe the modulation of any cellular pathways by this compound in in vitro or cell-line-based experiments.

Lack of Publicly Available Research on this compound Prevents Detailed Mechanistic Analysis

A comprehensive review of publicly accessible scientific literature and databases has revealed a significant lack of specific research on the chemical compound This compound . While the individual structural components, such as the morpholine (B109124) and ethoxynaphthalene groups, are known in medicinal chemistry, specific investigations into the biological mechanisms of the combined molecule as outlined are not available.

Extensive searches were conducted to find data related to the compound's mechanistic effects on biological activity, including its potential to inhibit the nuclear translocation of signaling factors, generate reactive oxygen species, and affect bacterial biofilm formation. Furthermore, inquiries into target identification methodologies, such as chemical proteomics and the use of affinity-based probes for this specific compound, yielded no relevant results. The molecular basis of its selectivity or potential promiscuity also remains uncharacterized in the available scientific literature.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the "" as requested, due to the absence of foundational research on this specific molecule. The creation of content for the specified sections and subsections would require speculation, which would not meet the standards of scientific accuracy.

Further research and publication in peer-reviewed journals are necessary before a thorough analysis of this compound's biological activities and molecular targets can be compiled.

Preclinical Biological Evaluation of 4 6 Ethoxynaphthalen 2 Yl Sulfonyl Morpholine in Vitro and Non Human in Vivo Models

Antimicrobial Activity Studies (e.g., Staphylococcus aureus)

No studies were found that evaluated the antimicrobial properties of 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine against Staphylococcus aureus or any other microorganism.

Minimum Inhibitory Concentration (MIC) Determination

There is no available data regarding the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial strains.

Synergistic Effects with Existing Agents

Research on the potential synergistic effects of this compound with existing antimicrobial agents has not been published.

Resistance Overcoming Mechanisms

There is no information available on whether this compound possesses any mechanisms to overcome antimicrobial resistance.

Antidiabetic Research (e.g., α-glucosidase, DPP-4 inhibition in animal models)

No in vitro or in vivo studies investigating the antidiabetic potential of this compound, such as its ability to inhibit α-glucosidase or Dipeptidyl peptidase-4 (DPP-4), have been reported in the scientific literature.

Anticancer Research (in vitro cytotoxicity, e.g., MCF-7 cell lines)

There are no published findings on the in vitro cytotoxic effects of this compound on human breast adenocarcinoma (MCF-7) cell lines or any other cancer cell lines.

Cell Cycle Analysis

Due to the absence of cytotoxicity data, there have been no subsequent investigations into the effects of this compound on the cell cycle of cancer cells.

Apoptosis Induction

There is currently no available scientific literature detailing the in vitro or in vivo evaluation of this compound for its ability to induce apoptosis.

Anti-inflammatory and Analgesic Research

While various sulfonamide derivatives have been investigated for their anti-inflammatory and analgesic properties, specific studies on this compound are not found in the reviewed literature. Research on related compounds suggests that the sulfonylmorpholine moiety can be a pharmacophore of interest. For instance, other novel sulfonamide derivatives have demonstrated significant anti-inflammatory and analgesic effects in preclinical models such as acetic acid-induced writhing in mice. However, without direct experimental data on the title compound, its specific activity in these models remains undetermined.

Antioxidant Activity Investigations

Investigations into the antioxidant capacity of this compound have not been reported in the accessible scientific literature. The naphthalene (B1677914) ring system is known to possess antioxidant properties, which can be influenced by the nature and position of its substituents. Standard assays for determining antioxidant activity, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, would be necessary to quantify the potential antioxidant effects of this specific compound.

Antileishmanial Activity Studies

The potential of this compound as an antileishmanial agent has not been specifically evaluated in published research. Although various sulfonamide derivatives have been explored for their activity against different Leishmania species, data pertaining to this particular compound is not available.

Anti-Corrosion Research

There is no specific research available on the application of this compound as a corrosion inhibitor. Organic compounds containing nitrogen and sulfur atoms, such as this one, are often investigated for their potential to inhibit the corrosion of metals like mild steel in acidic media. The lone pairs of electrons on the nitrogen and sulfur atoms can facilitate the adsorption of the molecule onto the metal surface, forming a protective layer. However, empirical studies are required to validate the efficacy of this compound for anti-corrosion purposes.

Advanced Analytical Techniques in Research for 4 6 Ethoxynaphthalen 2 Yl Sulfonyl Morpholine

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the analysis of molecular structures. For 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine, advanced spectroscopic methods are utilized to confirm its covalent structure, probe its electronic properties, and identify its constituent functional groups with high precision.

Advanced NMR Spectroscopy

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential for initial identification, advanced NMR techniques offer unambiguous confirmation of the intricate structure of this compound.

2D NMR Spectroscopy : Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms. For the title compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

A COSY spectrum would reveal proton-proton couplings, confirming the relationships between adjacent protons on the naphthalene (B1677914) and morpholine (B109124) rings.

An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon in the molecule based on its attached proton's chemical shift. mdpi.com

An HMBC spectrum is instrumental in piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds. researchgate.net This would be key in confirming the connection of the sulfonyl group to the C2 position of the naphthalene ring and the morpholine nitrogen.

Atom Position Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) Key HMBC Correlations (¹H → ¹³C)
Naphthalene H-17.8 - 7.9128 - 129C-2, C-3, C-8a
Naphthalene H-38.0 - 8.1120 - 121C-2, C-4, C-4a
Naphthalene H-57.2 - 7.3106 - 107C-4, C-6, C-7
Naphthalene H-77.4 - 7.5129 - 130C-5, C-6, C-8
Naphthalene H-87.9 - 8.0125 - 126C-1, C-7, C-8a
Morpholine H (α to N)3.1 - 3.246 - 47C (β to N)
Morpholine H (β to N)3.7 - 3.866 - 67C (α to N)
Ethoxy -CH₂-4.1 - 4.263 - 64C-6 (Naphth.), -CH₃
Ethoxy -CH₃1.4 - 1.514 - 15-CH₂-

This is an interactive data table. Click on the headers to sort.

Solid-State NMR (ssNMR) : The study of sulfonamides in the solid state can reveal information about polymorphism, molecular packing, and intermolecular interactions that are averaged out in solution. tandfonline.comnih.gov ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR could be used to analyze the crystalline forms of this compound. tandfonline.com Differences in chemical shifts between polymorphs can indicate distinct molecular conformations or packing environments within the crystal lattice. acs.org Furthermore, techniques like 2D ¹H-²⁹Si HETCOR have been used to study interactions of sulfonamides with silica surfaces, demonstrating the power of ssNMR to probe host-guest interactions. acs.org

High-Resolution Mass Spectrometry for Metabolite Identification

In academic research settings, understanding the metabolic fate of a compound is crucial. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary tool for identifying metabolites in in vitro studies, such as those using liver microsomes. wur.nlresearchgate.net For this compound, several metabolic transformations can be hypothesized. The high mass accuracy of HRMS allows for the determination of elemental compositions for both the parent compound and its metabolites, facilitating their identification.

Potential metabolic pathways include:

O-deethylation of the ethoxy group to form a hydroxynaphthalene metabolite.

Aromatic hydroxylation on the naphthalene ring.

Oxidation of the morpholine ring, potentially leading to ring-opening.

Phase II conjugation , such as sulfation or glucuronidation of hydroxylated metabolites. researchgate.net

Potential Metabolite Biotransformation Mass Change (Da) Expected Exact Mass [M+H]⁺
Parent Compound--348.1162
O-deethylated Metabolite- C₂H₄-28.0313320.0849
Hydroxylated Metabolite+ O+15.9949364.1111
Glucuronide Conjugate+ C₆H₈O₆+176.0321540.1433
Sulfate Conjugate+ SO₃+79.9568428.0594

This is an interactive data table. Click on the headers to sort.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. nih.govlibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. rsc.orgpressbooks.pub

Sulfonamide Group (SO₂N) : This group is characterized by two strong stretching vibrations for the S=O bonds. The asymmetric stretch (νas(SO₂)) typically appears around 1330-1350 cm⁻¹, while the symmetric stretch (νs(SO₂)) is found near 1140-1160 cm⁻¹. rsc.org The S-N stretch would be observed in the 900-930 cm⁻¹ region. rsc.org

Ether Linkage (C-O-C) : The ethoxy group would produce strong C-O stretching bands. An asymmetric C-O-C stretch is expected around 1250 cm⁻¹, and a symmetric stretch would appear near 1030-1050 cm⁻¹. rsc.org

Aromatic Naphthalene Ring : The C-H stretching vibrations of the aromatic protons appear above 3000 cm⁻¹. openstax.org The C=C stretching vibrations within the ring give rise to several bands in the 1500-1600 cm⁻¹ region.

Morpholine and Alkyl Groups : The C-H bonds of the morpholine and ethoxy groups would show stretching absorptions in the 2850-2960 cm⁻¹ range. openstax.org

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Sulfonamide (SO₂)Asymmetric Stretch1330 - 1350Strong
Sulfonamide (SO₂)Symmetric Stretch1140 - 1160Strong
Sulfonamide (S-N)Stretch900 - 930Medium
Aromatic C-HStretch3020 - 3100Medium-Weak
Aromatic C=CStretch1500 - 1600Medium-Weak
Ether (C-O-C)Asymmetric Stretch~1250Strong
Alkyl C-HStretch2850 - 2960Medium

This is an interactive data table. Click on the headers to sort.

UV-Vis Spectroscopy for Electronic Transitions and Interaction Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in this compound is the 6-ethoxynaphthalene moiety. Naphthalene and its derivatives are known to exhibit strong ultraviolet absorption due to π-π* transitions. researchgate.net The spectrum is expected to show multiple absorption bands characteristic of the naphthalene aromatic system. researchgate.net The presence of the ethoxy group, an auxochrome, is likely to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to unsubstituted naphthalene. This technique can be used to study interactions with other molecules, such as proteins or DNA, where changes in the absorption spectrum can indicate binding events.

Chromatographic Methods for Purity and Reaction Monitoring in Research

Chromatographic techniques are indispensable for separating components of a mixture, allowing for the purification of products, the assessment of purity, and the monitoring of reaction progress.

HPLC and UPLC for Reaction Progress and Product Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify components in a mixture. sielc.com In the context of researching this compound, these methods are vital.

Reaction Monitoring : During the synthesis of the target compound (e.g., from 6-ethoxynaphthalene-2-sulfonyl chloride and morpholine), HPLC/UPLC can be used to monitor the reaction. Small aliquots of the reaction mixture can be analyzed over time to track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Purity Assessment : After synthesis and purification, HPLC/UPLC is the standard method for determining the purity of the final compound. By using a suitable column (e.g., a C18 reverse-phase column) and mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid), the compound can be separated from any remaining starting materials, by-products, or other impurities. sielc.com The area of the product peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com

GC-MS for Volatile Derivative Analysis in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. However, molecules with high molecular weight and polarity, like many sulfonamides, are often not suitable for direct GC-MS analysis due to their low volatility. In a research setting, this limitation is overcome by converting the analyte into a more volatile derivative before analysis.

For this compound, a common derivatization strategy involves nitrosation. The morpholine moiety can react under acidic conditions with a nitrite source to produce a stable and more volatile N-nitrosomorpholine derivative. This derivative can then be readily analyzed by GC-MS.

During analysis, the derivatized compound is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum is a unique fingerprint corresponding to the mass-to-charge ratio of the fragments, allowing for definitive identification of the original compound. Research findings from such an analysis provide critical data on the presence and purity of the target molecule.

Table 1: Hypothetical GC-MS Data for a Derivatized Analog
DerivativeRetention Time (min)Key Mass Fragments (m/z)Plausible Fragment Identity
N-nitroso-derivative16.8116, 86, 56N-nitrosomorpholine fragment

Thermal Analysis Techniques for Understanding Molecular Stability (in academic synthesis)

Thermal analysis techniques are crucial in academic synthesis for evaluating the thermal stability and decomposition profile of newly created compounds. asianpubs.orgasianpubs.org Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are principal methods used for this purpose. These analyses provide insights into the material's behavior as a function of temperature, which is vital for determining storage conditions and predicting its behavior in subsequent reactions. asianpubs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. For this compound, a TGA thermogram would reveal the temperatures at which the compound begins to decompose. The analysis, typically conducted under an inert nitrogen atmosphere, shows distinct steps of mass loss corresponding to the cleavage of specific functional groups. mdpi.com For instance, initial mass loss might be attributed to the scission of the morpholine or ethoxy groups, followed by the breakdown of the naphthalene core at higher temperatures. researchgate.net Studies on similar sulfonamide structures show decomposition can begin at temperatures around 200-300°C. mdpi.com

The data generated from TGA is essential for establishing the thermal limits of the compound. This information is critical in academic synthesis to avoid unwanted degradation during subsequent purification steps or reactions that require elevated temperatures.

Table 2: Representative TGA Data for Sulfonamide Compound Decomposition
Decomposition StepTemperature Range (°C)Mass Loss (%)Likely Lost Fragment
1210 - 280~25%Morpholine moiety
2280 - 350~15%SO₂ + Ethoxy group
3> 350~45%Naphthalene backbone

Future Directions and Research Opportunities for 4 6 Ethoxynaphthalen 2 Yl Sulfonyl Morpholine

Exploration of New Biological Targets for the Compound

A primary avenue for future research is the systematic exploration of novel biological targets for 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine. While its role as a precursor to Apremilast is established, the inherent bioactivity of the molecule itself remains largely uncharacterized. Modern drug discovery approaches can be employed to uncover potential new therapeutic applications.

Emerging strategies in target identification could be pivotal in this endeavor. Techniques such as activity-based protein profiling (ABPP) could be utilized to identify proteins that interact with the compound in a cellular context, potentially revealing novel targets. technologynetworks.com Furthermore, screening the compound against a panel of emerging drug targets, such as RNA-based molecular complexes, could unveil previously unexpected therapeutic possibilities. pharmaweek.com The increasing focus on rare diseases also presents an opportunity, as novel compounds are sought to address these often-neglected conditions. newristics.com

Potential New Target Classes Rationale for Exploration Illustrative Examples of Targets
KinasesThe sulfonamide moiety is a common feature in kinase inhibitors.Tyrosine kinases, Serine/threonine kinases
G-protein coupled receptors (GPCRs)The morpholine (B109124) and naphthalene (B1677914) rings could interact with GPCR binding pockets.Orphan GPCRs, Chemokine receptors
Ion ChannelsSmall molecules can modulate the function of various ion channels.Calcium channels, Potassium channels
Nuclear ReceptorsThe lipophilic nature of the compound may allow it to interact with intracellular receptors.Peroxisome proliferator-activated receptors (PPARs)
RNASmall molecules are increasingly being identified that can target RNA structures. pharmaweek.commicroRNAs, mRNA secondary structures

Development of Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies is crucial for generating a library of analogs of this compound. Such a library would be invaluable for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, could be employed to modify the naphthalene and morpholine scaffolds. nih.gov Techniques such as late-stage functionalization would allow for the rapid diversification of the core structure, providing access to a wide range of analogs from a common intermediate. researchgate.net Both total synthesis and semisynthesis approaches could be strategically employed to create these novel chemical entities. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and SAR Prediction

ML algorithms can be trained on existing data to predict the structure-activity relationship (SAR) of newly designed analogs, thereby prioritizing the synthesis of compounds with the highest likelihood of desired biological activity. nih.govnih.gov Furthermore, AI can be employed for de novo drug design, generating novel molecular structures based on the this compound scaffold with predicted improved properties. researchgate.net Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be developed using machine learning, which can help in the early identification of compounds with favorable pharmacokinetic profiles. rsc.org

AI/ML Application Potential Impact on Research
SAR PredictionAccelerate the identification of key structural features for biological activity. nih.gov
De Novo DesignGenerate novel analogs with optimized properties. researchgate.net
ADMET PredictionReduce late-stage attrition of drug candidates by identifying potential liabilities early. rsc.org
Target PredictionIdentify potential biological targets for the compound and its analogs.

Application of the Chemical Compound as a Molecular Probe for Biological Systems

Small molecule probes are essential tools for studying and manipulating biological processes. frontiersin.org this compound could potentially be developed into a molecular probe to investigate specific biological pathways or targets. nih.gov This would involve modifying the core structure to incorporate reporter groups, such as fluorescent dyes or affinity tags, without significantly altering its biological activity. acs.org

Such probes could be used in a variety of applications, including cellular imaging to visualize the subcellular localization of its target, and in chemical proteomics to identify its binding partners within the cell. frontiersin.org The development of a selective and potent probe based on this scaffold could provide valuable insights into cellular biology and disease mechanisms. frontiersin.orgnih.gov

Investigation of Non-Pharmacological Applications (e.g., materials science, analytical standards)

Beyond its potential therapeutic uses, this compound and its derivatives could have applications in other scientific and industrial fields. The sulfonamide functional group is present in a wide range of compounds with diverse applications, including some used as diuretics, anticonvulsants, and COX-2 inhibitors. wikipedia.org

The morpholine component is also of interest, as morpholine and its derivatives are used as corrosion inhibitors, solvents, and in the synthesis of optical brighteners and other industrial chemicals. wikipedia.orgatamankimya.com Therefore, it is conceivable that analogs of this compound could be investigated for their properties in materials science, for example, as components of polymers or as corrosion inhibitors. Furthermore, a highly purified form of the compound could serve as an analytical standard for quality control in the synthesis of Apremilast and related compounds.

Potential Non-Pharmacological Application Relevant Chemical Feature
Corrosion InhibitionMorpholine moiety wikipedia.orgatamankimya.com
Materials SciencePotential for polymerization through functionalized analogs
Analytical StandardHigh purity synthesis for reference in chemical analysis
AgrochemicalsSulfonamide and morpholine groups are found in some fungicides and herbicides. atamankimya.com

Addressing Metabolic Vulnerabilities and Enhancing Biochemical Stability in Research Models

For any compound to be a viable therapeutic candidate or research tool, it must possess adequate metabolic stability. nih.govpharmafocusasia.com Future research should focus on identifying the metabolic soft spots of this compound and developing strategies to enhance its biochemical stability. nedmdg.orgnih.gov

One common strategy is to block sites of oxidative metabolism by introducing electron-withdrawing groups or by increasing steric hindrance. researchgate.net Another approach is the reduction of lipophilicity, as more lipophilic molecules are often more readily metabolized. researchgate.net Deuterium incorporation at metabolically labile positions is another modern technique to slow down metabolism and improve the pharmacokinetic profile. nih.govpharmafocusasia.com

Design of Multi-Targeting Ligands Incorporating the Compound's Structural Features

For complex, multifactorial diseases, drugs that can modulate multiple targets simultaneously may offer improved therapeutic efficacy. nih.govacs.org The design of multi-target-directed ligands (MTDLs) is a growing area of research. frontiersin.orgspringernature.com The structural features of this compound could be incorporated into the design of MTDLs.

This could involve combining its core structure with pharmacophores known to interact with other disease-relevant targets. acs.org For instance, if the compound is found to have a secondary target of interest, analogs could be designed to optimize its activity against both targets. Computational methods are often employed in the rational design of such multi-target agents. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(6-ethoxynaphthalen-2-yl)sulfonyl]morpholine, and how can reaction purity be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 6-ethoxynaphthalene-2-thiol with morpholine in the presence of oxidizing agents like hydrogen peroxide under acidic conditions. Purification is typically achieved through column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Purity optimization requires monitoring by thin-layer chromatography (TLC) and adjusting reaction stoichiometry to minimize byproducts like unreacted thiols or over-oxidized derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonyl-morpholine linkage and ethoxy-naphthalene substitution pattern. Infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and ether (C-O, ~1250–1050 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF). Stability studies should use accelerated degradation protocols:

  • Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH, followed by HPLC analysis to detect decomposition products like free naphthalene derivatives.
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures .

Advanced Research Questions

Q. How can reaction mechanisms for sulfonylation be elucidated, and what intermediates are involved?

  • Methodological Answer : Mechanistic studies require trapping intermediates using low-temperature NMR or time-resolved spectroscopy. For example, the sulfonic acid intermediate may form transiently during oxidation of the thiol precursor. Density Functional Theory (DFT) calculations can model transition states and activation energies, while isotopic labeling (e.g., ³⁴S) tracks sulfur atom pathways .

Q. What strategies are recommended for resolving contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line variability, solvent interference). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines, solvent concentrations (e.g., ≤0.1% DMSO), and positive controls across experiments.
  • Dose-response validation : Repeat assays with orthogonal methods (e.g., fluorescence-based vs. luminescence-based detection).
  • Data normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and ensure reproducibility .

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes or receptors?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model binding affinities to targets like cyclooxygenase (COX) or serotonin receptors. Parameters include:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.